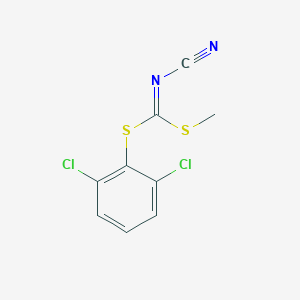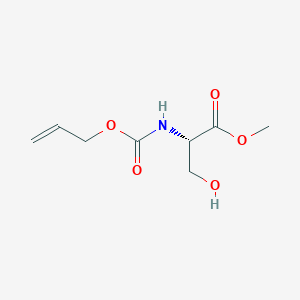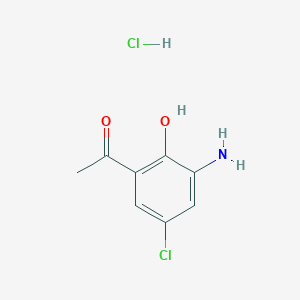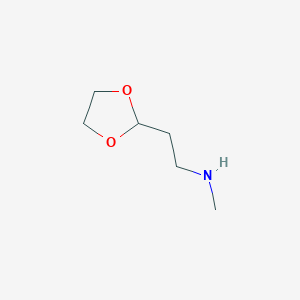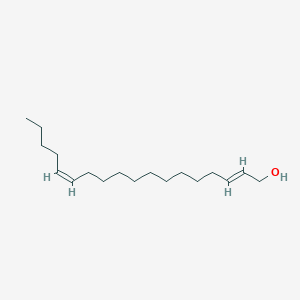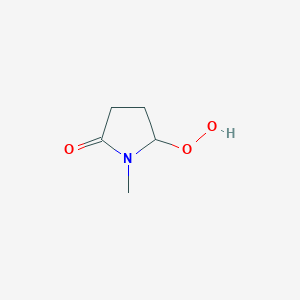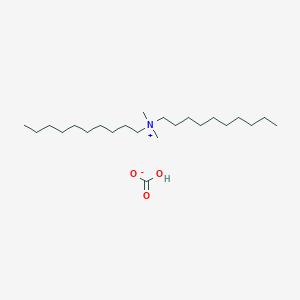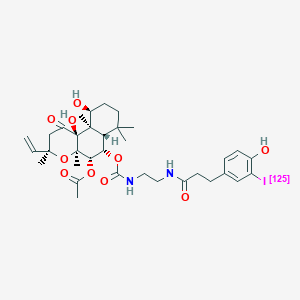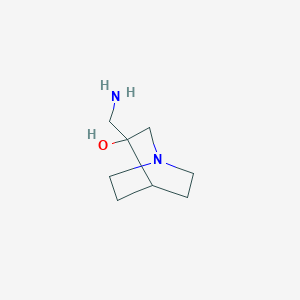
3-(Aminomethyl)quinuclidin-3-ol
説明
3-(Aminomethyl)quinuclidin-3-ol, also known as 3-Quinuclidinol, is a heterocyclic compound . It is also known by other names such as 1-Azabicyclo[2.2.2]octan-3-ol and 3-Hydroxyquinuclidine . The empirical formula of this compound is C7H13NO . It is a valuable compound for the production of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the use of butyrylcholinesterase (BChE) as a biocatalyst in a preparative kinetic resolution of enantiomers . The ®-enantiomers of the prepared esters are much better substrates for the enzyme than (S)-enantiomers . Introduction of a bromine atom or a methyl group in the meta or para position of the benzyl moiety results in a considerable improvement of the stereoselectivity .Molecular Structure Analysis
The molecular weight of this compound is 127.18 . The structure of this compound has been verified by mass spectrometry . The InChI key of this compound is IVLICPVPXWEGCA-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used as a chiral building block for many antimuscarinic agents . It has also been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . It serves as a reagent for the cleavage of β-keto and vinylogous β-keto esters .Physical And Chemical Properties Analysis
The melting point of this compound is 220-223°C . The SMILES string of this compound is OC1CN2CC[C@H]1CC2 .科学的研究の応用
Biocatalytic Production of Chiral Quinuclidin-3-ols
A study by Primožič et al. (2012) explored a biocatalytic method for producing chiral quinuclidin-3-ols, recognizing their significance as intermediates in preparing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst in the kinetic resolution of enantiomers, achieving high yields and enantiopurity of optically pure quinuclidin-3-ols (Primožič, Bolant, Ramić, & Tomić, 2012).
Antiarrhythmic Potential
Research by Bodarenko et al. (1978) synthesized N-acyl derivatives of 3-aminoquinuclidine, including 3-(aminomethyl)quinuclidin-3-ol, to evaluate their antiarrhythmic activity. This study highlights the potential of these compounds in the development of antiarrhythmic drugs (Bodarenko, Zaitseva, Mikhlina, Mashkovskii, & Yakhontov, 1978).
Cholinesterase Interaction Studies
Bosak et al. (2005) synthesized enantiomers of quinuclidin-3-ol and their derivatives to study interactions with human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. Their findings contribute to understanding the stereoselectivity of these enzymes towards chiral quinuclidin-3-ol derivatives (Bosak, Primožič, Oršulić, Tomić, & Simeon-Rudolf, 2005).
Muscarinic Antagonistic Properties
Nilsson et al. (1995) prepared 3-heteroaryl-substituted quinuclidin-3-ol derivatives to evaluate their muscarinic and antimuscarinic properties. This study contributes to the understanding of the structure-affinity relationships in these compounds, offering insights for the development of muscarinic antagonists (Nilsson, Sundquist, Johansson, Nordvall, Glas, Nilvebrant, & Hacksell, 1995).
Heterocyclic α-Aminonitriles Synthesis
Mikhlina, Vorob'eva, and Rubtsov (1970) investigated the formation of 3-cyano-3-tert-aminoquinuclidines from quinuclidine-3-one cyanohydrin, leading to derivatives like 3-aminomethyl-3-tert-aminoquinuclidines. Their research provides valuable insights into the synthetic pathways and properties of these heterocyclic compounds (Mikhlina, Vorob'eva, & Rubtsov, 1970).
Potential in Radiation Therapy and Hyperthermia
Sonar et al. (2007) identified 3-heteroaryl-substituted quinuclidin-3-ols as potent thermal sensitizers, suggesting their use in enhancing the efficacy of radiation therapy when combined with hyperthermia. This finding is crucial for potential cancer treatments (Sonar, Reddy, Sekhar, Sasi, Freeman, & Crooks, 2007).
Safety and Hazards
3-(Aminomethyl)quinuclidin-3-ol is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKGCZCROZZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



